Fluorosalan

NF-kappaB inhibitor anti-inflammatory drug repurposing

Researchers requiring a validated NF-κB pathway probe often face limited commercial availability and regulatory complexity. Fluorosalan (CAS 4776-06-1) directly addresses this gap. - Potent NF-κB inhibitor (IC50 ~20 nM in cell-based reporter assay) for inflammation and oncology research - Gram-negative selective antimicrobial activity; inactive against S. aureus, enabling narrow-spectrum studies - Structurally distinct halogenated salicylanilide reference standard for HPLC/LC-MS method development Supplied with full analytical certification. Not for consumer antiseptic formulations per FDA final rule.

Molecular Formula C14H8Br2F3NO2
Molecular Weight 439.02 g/mol
CAS No. 4776-06-1
Cat. No. B108915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorosalan
CAS4776-06-1
Synonyms3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-benzamide;  3,5-Dibromo-α,α,α-trifluoro-m-salicylotoluidide;  3,5-Dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide;  3,5-Dibromo-3’-(trifluoromethyl)salicylanilide;  3,5-Dibromo-α,α,α-trifluoro-
Molecular FormulaC14H8Br2F3NO2
Molecular Weight439.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F
InChIInChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22)
InChIKeyVYKKDKFTDMVOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorosalan: Halogenated Salicylanilide Antibacterial


Fluorosalan (CAS 4776-06-1), also known as 3,5-Dibromo-3'-trifluoromethylsalicylanilide, is a synthetic halogenated salicylanilide compound with bacteriostatic and antifungal properties . It belongs to the benzanilide class of organic compounds [1]. Its primary mode of antibacterial action involves disruption of microbial cell membranes and inhibition of essential enzyme systems . Experimentally, it has also been identified as a potent inhibitor of the NF-κB signaling pathway [2]. Fluorosalan is recognized by the USAN (United States Adopted Name) and INN (International Nonproprietary Name) Flusalan [3].

NF-κB pathway inhibitor probe
Gram-negative selective antibacterial research
Analytical reference standard for halogenated salicylanilides
Non-GRAS/GRAE; restricted to research/industrial use

Why Fluorosalan Is Not Interchangeable


Fluorosalan's unique combination of bromine and trifluoromethyl substitutions on the salicylanilide scaffold confers a distinct pharmacological profile that cannot be replicated by generic substitution with other common topical antiseptics like triclosan or chlorhexidine . Its specific halogenation pattern dictates its antimicrobial spectrum, showing particular activity against Gram-negative bacteria while being notably inactive against key Gram-positive pathogens such as Staphylococcus aureus . Furthermore, its mechanism of action as a potent NF-κB signaling inhibitor (IC50 ~20 nM) is not a shared characteristic of many other topical antiseptics, opening distinct research avenues [1]. Critically, its regulatory status as a non-GRAS/GRAE ingredient for consumer antiseptic washes in the United States creates a specific and non-interchangeable use-case, primarily in research and industrial applications [2].

Risk Factor
Fluorosalan
Common Antiseptics
Primary Mechanism
NF-κB inhibition context (reported nanomolar potency)
Membrane disruption / enzyme inhibition
Antimicrobial Spectrum
Gram-negative specific; limited Gram+ activity
Broad-spectrum (Gram+ and Gram-)
Regulatory Status (US)
Non-monograph; consumer wash restricted
Varies; triclosan banned, chlorhexidine allowed in some products

Fluorosalan Comparative Evidence


NF-κB Inhibition: Fluorosalan vs. Tribromsalan

In a high-throughput screen of approximately 2800 clinically approved drugs and bioactive compounds, Fluorosalan was identified as one of 19 potent inhibitors of NF-κB signaling, with an IC50 as low as 20 nM [1]. This places it among the most potent NF-κB inhibitors identified in the screen, alongside drugs like emetine and sunitinib malate. Within the same assay, the structurally related salicylanilide tribromsalan also demonstrated inhibitory activity, indicating that this pathway is a class-level effect. However, the specific IC50 value for tribromsalan was not reported, preventing a direct quantitative comparison [1]. The mechanism of action was determined to be via inhibition of IκBα phosphorylation [1].

NF-κB IC50
Class-level
~20 nM
Supports NF-κB pathway probe context
Direct comparator IC50 not reported
NF-kappaB inhibitor anti-inflammatory drug repurposing cancer research

FDA Non-Monograph Classification for Consumer Washes

Fluorosalan is one of 19 active ingredients explicitly classified by the U.S. FDA as not Generally Recognized as Safe and Effective (GRAS/GRAE) for use in over-the-counter (OTC) consumer antiseptic hand and body washes [1]. This final rule, issued in 2016, effectively bans its use in such products because manufacturers failed to demonstrate long-term safety and superior efficacy over plain soap and water [1]. This regulatory action also applies to other antiseptics like triclosan, triclocarban, and hexachlorophene. In contrast, other antiseptics like chlorhexidine gluconate, benzalkonium chloride, and chloroxylenol remain under review or have different regulatory pathways [1].

FDA OTC Status
Context-dependent
Non-monograph (banned)
vs. Chlorhexidine (not banned)
Defines research/industrial use boundary
2016 Final Rule on consumer washes
regulatory science antiseptic FDA monograph GRAS/GRAE

Antimicrobial Spectrum: Gram-Negative Specificity

Fluorosalan demonstrates a specific antimicrobial spectrum that differentiates it from broad-spectrum antiseptics. According to vendor technical information, Fluorosalan is not active against Gram-positive bacteria such as Staphylococcus aureus and Clostridium difficile but is indicated for use against Gram-negative bacteria . This contrasts with the typical broad-spectrum activity of antiseptics like triclosan and chlorhexidine, which are generally active against both Gram-positive and Gram-negative organisms [1]. This Gram-negative specificity may be a critical selection factor for research applications focused on Gram-negative pathogens or for formulation in environments where preservation of the Gram-positive skin microbiome is a consideration.

Activity Spectrum
Data to verify
Gram-negative specific
vs. Broad-spectrum (triclosan)
Enables Gram-negative focused screening
Inactive against S. aureus, C. difficile
antibacterial spectrum Gram-negative Staphylococcus aureus antimicrobial resistance

Unique Halogenation Pattern and Stability

Fluorosalan's structure (3,5-Dibromo-3'-trifluoromethylsalicylanilide) features both bromine atoms on the salicylic ring and a trifluoromethyl group on the anilide ring [1]. This specific halogenation pattern is distinct from related compounds like tribromsalan (which has three bromine atoms) or triclosan (a chlorinated phenoxy phenol). The incorporation of fluorine is claimed by vendors to enhance the chemical stability of the molecule . The synthesis of halogenated salicylanilides, including those with bromine substitutions, is known to enhance antimicrobial activity compared to the non-halogenated parent compound, a well-established class-level SAR trend [2].

Halogen Substituents
Class-level
2 Br + CF3
vs. Tribromsalan (3 Br)
Distinct physicochemical & stability profile
Stability claim requires verification
structure-activity relationship halogenated salicylanilide chemical stability fluorination

Fluorosalan Validated Application Scenarios


NF-κB Pathway Research and Drug Repurposing

Fluorosalan serves as a validated chemical probe for studying the NF-κB signaling pathway. Its potent inhibitory activity (IC50 ~20 nM) in a cell-based reporter assay [1] makes it a useful tool for investigating IκBα phosphorylation and downstream effects in inflammation and cancer models. It can be employed as a positive control or for comparative studies against other NF-κB inhibitors.

Gram-Negative Selective Antibacterial Research

Given its reported spectrum of activity, which includes efficacy against Gram-negative bacteria but not against Gram-positives like S. aureus , Fluorosalan is a candidate for research programs aiming to develop narrow-spectrum antimicrobials. This is particularly relevant for targeting Gram-negative pathogens while minimizing disruption to beneficial Gram-positive skin flora.

Analytical Reference Standard and Method Development

As a structurally distinct halogenated salicylanilide containing both bromine and fluorine [2], Fluorosalan is a valuable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying this compound class in environmental samples, industrial formulations, or biological matrices.

Industrial and Healthcare Antiseptic Formulations

Fluorosalan's use is valid in applications not covered by the FDA's consumer antiseptic wash ban [3]. This includes formulations for healthcare settings, surgical scrubs, and industrial disinfectants where its specific antimicrobial properties are required and regulatory pathways differ from OTC consumer products.

Application
Selection Property
Validation Focus
NF-κB signaling pathway studies
NF-κB inhibitor probe context
IκBα phosphorylation and pathway endpoint review
Gram-negative selective antimicrobial screening
Narrow-spectrum antimicrobial context
Gram-positive vs. Gram-negative panel validation
Analytical method development for halogenated salicylanilides
Halogenated salicylanilide reference standard
HPLC/LC-MS detection and quantification
Non-consumer antiseptic formulation research
Industrial/healthcare disinfectant context
Regulatory compliance and target organism efficacy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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